molecular formula C14H14O5 B2862786 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid CAS No. 858744-13-5

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid

Cat. No.: B2862786
CAS No.: 858744-13-5
M. Wt: 262.261
InChI Key: RIWPTYLEWDIAJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid and its derivatives involves interactions with various molecular targets and pathways. For example, some derivatives inhibit enzymes by binding to their active sites, while others may interact with cellular receptors or DNA . The specific mechanism depends on the structure of the derivative and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid.

    4-Methylumbelliferone: Another coumarin derivative with similar chemical properties.

    Coumarin: The parent compound, widely studied for its biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and propanoic acid groups contribute to its solubility, reactivity, and potential biological activities, distinguishing it from other coumarin derivatives .

Properties

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-8-10-4-3-9(18-2)7-12(10)19-14(17)11(8)5-6-13(15)16/h3-4,7H,5-6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWPTYLEWDIAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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